molecular formula C18H16N4O2S B3849857 (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone

Cat. No.: B3849857
M. Wt: 352.4 g/mol
InChI Key: HDBBWTGFIAOZBP-DEDYPNTBSA-N
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Description

(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of nitrophenyl, ethanone, and thiazolyl hydrazone groups, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone typically involves a multi-step process. One common method includes the condensation reaction between (1E)-1-(4-nitrophenyl)ethanone and 4-(4-methylphenyl)-1,3-thiazol-2-yl hydrazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, typically under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

(1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Industry: It can be used in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (1E)-1-(4-nitrophenyl)ethanone [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone
  • (1E)-1-(4-nitrophenyl)ethanone [4-(4-ethylphenyl)-1,3-thiazol-2-yl]hydrazone

Uniqueness

Compared to similar compounds, (1E)-1-(4-nitrophenyl)ethanone [4-(4-methylphenyl)-1,3-thiazol-2-yl]hydrazone exhibits unique reactivity and interaction profiles due to the presence of the methyl group on the phenyl ring

Properties

IUPAC Name

4-(4-methylphenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c1-12-3-5-15(6-4-12)17-11-25-18(19-17)21-20-13(2)14-7-9-16(10-8-14)22(23)24/h3-11H,1-2H3,(H,19,21)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBBWTGFIAOZBP-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)NN=C(C)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)N/N=C(\C)/C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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